Advanced Material Safety and Synthetic Utility Guide for (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol
Advanced Material Safety and Synthetic Utility Guide for (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol
Executive Summary
(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (CAS: 1044771-98-3)[1] is a highly specialized heterocyclic building block. As a purine bioisostere, the imidazo[4,5-c]pyridine core is heavily utilized in modern drug discovery to target the ATP-binding sites of kinases and other nucleotide-dependent enzymes[2]. This whitepaper transcends a traditional Safety Data Sheet (SDS) by integrating rigorous material safety protocols with the mechanistic rationale behind its chemical behavior, ensuring that drug development professionals can safely and effectively deploy this compound in complex synthetic workflows.
Physicochemical Profiling & Structural Rationale
Understanding the molecule's physical properties is the first step in both safe handling and effective synthetic planning.
Table 1: Physicochemical and Identification Properties
| Property | Value / Description |
| Chemical Name | (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol |
| CAS Registry Number | 1044771-98-3[1] |
| Molecular Formula | C7H6BrN3O[1] |
| Molecular Weight | 228.05 g/mol [1] |
| Structural Class | Fused bicyclic heteroaromatic (Imidazopyridine) |
| Storage Conditions | Keep in dark place, sealed in dry, room temperature[1] |
Mechanistic Insight : The molecule features three distinct chemical domains that dictate both its utility and its hazard profile:
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The Imidazo[4,5-c]pyridine Core : Acts as a structural mimic of adenine, making it a privileged scaffold for interacting with biological targets[2].
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The 7-Bromo Substituent : Situated on the electron-deficient pyridine ring, this halogen is highly primed for oxidative addition by transition metals (e.g., Palladium), enabling rapid diversification via cross-coupling[3].
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The 2-Hydroxymethyl Group : Provides a versatile handle that can be oxidized to an aldehyde (for reductive amination) or converted into a leaving group to attach various nucleophiles.
Advanced Material Safety & Hazard Causality
Standard safety sheets list hazards; an authoritative guide explains why they occur so that researchers can anticipate and mitigate risks through read-across methodology from structural analogs[1].
Table 2: GHS Hazard Classification and Causality
| GHS Hazard Statement | Mechanistic Causality |
| H302 / H312 / H332 (Harmful if swallowed, in contact with skin, or inhaled) | The lipophilic nature of the brominated heterocycle allows for cellular membrane penetration, while the basic nitrogens can disrupt local cellular pH and protein function[1]. |
| H315 (Causes skin irritation) | The basicity of the imidazole and pyridine nitrogens can cause localized saponification of skin lipids and denature epidermal proteins upon prolonged contact[1]. |
| H319 (Causes serious eye irritation) | The compound's basic nature and potential to form hydrogen bonds (via the -OH group and nitrogens) lead to rapid interaction with the aqueous environment of the corneal epithelium[1]. |
| H335 (May cause respiratory irritation) | Fine particulate dust of this crystalline solid can deposit in the upper respiratory tract, where it dissolves in mucosal fluids, causing localized basicity and irritation[1]. |
Self-Validating Handling Protocol
To ensure absolute safety, handling procedures must be self-validating—meaning the failure of one step is immediately detectable or mitigated by the next.
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Primary Containment (Engineering Controls) : Handle exclusively within a certified Class II chemical fume hood with a minimum face velocity of 100 fpm.
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Causality & Validation: Captures micro-particulates before they reach the operator's breathing zone, directly mitigating H332/H335 risks. The hood's digital airflow monitor serves as the real-time validation metric.
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Secondary Containment (PPE) : Wear double-layered nitrile gloves (minimum 0.11 mm thickness), a fully buttoned lab coat, and splash-proof safety goggles.
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Causality & Validation: Nitrile provides an effective barrier against polar organic solids, preventing dermal absorption (H312, H315). Visual inspection of the outer glove for powder residue validates the integrity of the inner glove barrier.
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Storage & Degradation Prevention : Store in a tightly closed, amber glass vial backfilled with Argon, kept at room temperature in a dark desiccator[1].
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Causality & Validation: The hydroxymethyl group and electron-rich imidazole ring are susceptible to photo-oxidation. The use of an Argon backfill prevents oxidative degradation, validated by the maintenance of the compound's off-white crystalline appearance over time.
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Synthetic Utility & Experimental Workflows
The synthesis of imidazo[4,5-c]pyridines typically involves the cyclocondensation of 3,4-diaminopyridines with carboxylic acids or aldehydes[4],[3]. Once synthesized, (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol serves as a central hub for generating compound libraries.
Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling at the C7 Position
The 7-bromo position is highly reactive in palladium-catalyzed cross-coupling due to the electron-deficient nature of the fused pyridine ring.
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Reagent Assembly : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Causality: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand prevents catalyst deactivation and accelerates reductive elimination.
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Base Addition : Add potassium carbonate (K₂CO₃, 2.0 equiv).
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Causality: A mild inorganic base is required to form the reactive boronate complex, facilitating the transmetalation step without degrading the sensitive hydroxymethyl group.
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Atmospheric Control : Evacuate and backfill the flask with Argon three times.
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Causality: Palladium catalysts are exquisitely sensitive to atmospheric oxygen, which irreversibly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
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Solvent Introduction : Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Causality: Water is essential to dissolve the inorganic base and activate the boronic acid, while dioxane solubilizes the organic heterocycle.
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Reaction Execution : Heat the mixture to 90°C for 8-12 hours under continuous stirring. Monitor via LC-MS.
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Causality: 90°C provides sufficient thermal energy to overcome the activation barrier of oxidative addition at the sterically hindered C7 position.
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Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Dichloromethane/Methanol gradient).
Pharmacological Significance (Drug Discovery Context)
Imidazo[4,5-c]pyridine derivatives are heavily investigated in oncology and infectious disease research[2]. The structural resemblance to naturally occurring purines allows these molecules to competitively bind to the ATP-binding pockets of various critical enzymes.
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Kinase Inhibition : Derivatives synthesized from this scaffold have shown potent activity against Cyclin-Dependent Kinase 2 (CDK2)[5] and DNA-Dependent Protein Kinase (DNA-PK)[6], making them valuable as radiosensitizers and anti-proliferative agents.
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PARP-1 Inhibition : Modifications at the 7-position and 2-position of the imidazo[4,5-c]pyridine core have led to the discovery of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are critical in treating cancers with BRCA mutations by exploiting synthetic lethality[7].
Synthetic workflow and pharmacological targeting of the imidazo[4,5-c]pyridine scaffold.
References
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MDPI. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules. URL: [Link]
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J Sci Med Central. "Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate." Annals of Chemistry. URL: [Link]
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ACS Publications. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine." Organic Process Research & Development. URL: [Link]
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ACS Publications. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry. URL: [Link]
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PubMed. "Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer." Bioorganic & Medicinal Chemistry. URL: [Link]
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PubMed. "Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors." Archiv der Pharmazie. URL: [Link]
Sources
- 1. 929074-39-5|7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 5. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
